5-Chloro-2-methyl-2H-indazole
Overview
Description
5-Chloro-2-methyl-2H-indazole, also known as 5-chloro-2-methylindazole, is an organic compound with the molecular formula C7H6ClN3. This compound is a chlorinated derivative of indazole and is used in a variety of applications, including synthesis of pharmaceuticals, agricultural chemicals, and polymers. It has a melting point of 108-109 °C and a boiling point of 200-201 °C. 5-Chloro-2-methyl-2H-indazole is a colorless to pale yellow crystalline solid with a faint odor.
Scientific Research Applications
Antagonist of TRPA1 Ion Channel
Research led by Rooney et al. (2014) discovered that derivatives of the indazole compound, particularly 5-(2-chlorophenyl)indazole, act as antagonists of the transient receptor potential A1 (TRPA1) ion channel. This finding is significant in understanding and potentially treating inflammatory pain【Rooney et al., 2014】.
Synthesis of 2H-Indazoles
Halland et al. (2009) explored a palladium-catalyzed domino reaction for the synthesis of 2H-indazoles, highlighting their growing importance in drug discovery. Indazoles are recognized for their ability to interact with various biological targets, emphasizing their significance in medicinal chemistry【Halland et al., 2009】.
Herbicidal Activity
A study by Hwang et al. (2005) synthesized 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives and assessed their herbicidal activities. These compounds demonstrated potent herbicidal activity and good rice selectivity, making them relevant in agricultural applications【Hwang et al., 2005】.
Antitumor Activities
Chu De-qing (2011) synthesized N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, exhibiting noticeable antitumor activities. This research provides a foundation for developing new antitumor agents based on the 2H-indazole scaffold【Chu De-qing, 2011】.
Crystal Structure Analysis
Kouakou et al. (2015) studied the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, providing insights into its molecular arrangement. Understanding the crystal structure of indazole derivatives is crucial for further applications in materials science and drug design【Kouakou et al., 2015】.
Antioxidant Properties
Polo et al. (2016) conducted a study on tetrahydroindazoles, revealing their potential as antioxidants. This research could have implications for the development of new antioxidant agents【Polo et al., 2016】.
Monoamine Oxidase B Inhibitors
Tzvetkov et al. (2014) identified indazole- and indole-carboxamides as potent and selective inhibitors of monoamine oxidase B (MAO-B). These findings are significant for treating neurological disorders【Tzvetkov et al., 2014】.
Antibacterial and Antifungal Agent
Panda et al. (2022) highlighted indazole's role as a biological heterocyclic compound with potent antibacterial and antifungal properties. This research expands the potential use of indazole derivatives in treating infections【Panda et al., 2022】.
SAH/MTA Nucleosidase Inhibitors
Li et al. (2003) designed a novel indazole-containing inhibitor series for S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, exhibiting broad-spectrum antimicrobial activity. This discovery contributes to the development of new antimicrobial agents【Li et al., 2003】.
properties
IUPAC Name |
5-chloro-2-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVDVXPZNUZSHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453367 | |
Record name | 5-CHLORO-2-METHYL-2H-INDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-2H-indazole | |
CAS RN |
541539-86-0 | |
Record name | 5-CHLORO-2-METHYL-2H-INDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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